N-Acetyl-D-glucosamine 6-phosphate

Catalog No.
S3356221
CAS No.
18191-20-3
M.F
C8H16NO9P
M. Wt
301.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-glucosamine 6-phosphate

CAS Number

18191-20-3

Product Name

N-Acetyl-D-glucosamine 6-phosphate

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

InChI

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1

InChI Key

BRGMHAYQAZFZDJ-RTRLPJTCSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Synonyms

GlcNAc6P, N-acetylglucosamine 6-phosphate

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O

N-Acetyl-D-glucosamine 6-phosphate is a biochemical compound classified as an acylaminosugar. It is a derivative of D-glucosamine 6-phosphate, where an acetyl group is attached to the nitrogen atom of the glucosamine moiety. This compound plays a vital role in various metabolic pathways across different organisms, including bacteria and humans. It is characterized by its molecular formula C8H16NO9PC_8H_{16}NO_9P and has a relatively weak basicity, with a pKa indicating it is essentially neutral in nature .

The primary function of GlcNAc-6P lies in its role as a metabolic intermediate. It acts as a branching point between the salvage pathway (recycling GlcNAc for cell wall synthesis) and the de novo synthesis pathway (generating GlcN-6-P for other biomolecules) in the amino sugar metabolism [, ].

GlcNAc-6P as a Substrate for Enzyme Characterization

GlcNAc-6P plays a crucial role in scientific research as a substrate for enzymes involved in amino sugar metabolism, particularly those involved in the hexosamine biosynthetic pathway. [] Researchers use GlcNAc-6P to identify, differentiate, and characterize these enzymes by studying their activity and function. [] For example, GlcNAc-6P is a substrate for the enzyme N-acetylglucosamine-phosphate deacetylase (NagA), which is essential for the production of glucosamine-6-phosphate (GlcN-6P) in this pathway. []

GlcNAc-6P in Cellular Function Studies

Scientists also utilize GlcNAc-6P to investigate its role in various cellular processes. Studies have explored its involvement in bacterial cell wall synthesis, glycolysis, and O-glycosylation, a protein modification process. [, ] By understanding how GlcNAc-6P interacts with different enzymes and pathways, researchers can gain insights into cellular function and metabolism.

N-Acetyl-D-glucosamine 6-phosphate participates in several important enzymatic reactions:

  • Deacetylation Reaction: The enzyme N-acetyl-D-glucosamine-6-phosphate deacetylase catalyzes the conversion of N-acetyl-D-glucosamine 6-phosphate to glucosamine 6-phosphate and acetate:
    N acetyl D glucosamine 6 phosphate+H2Oglucosamine 6 phosphate+acetate\text{N acetyl D glucosamine 6 phosphate}+H_2O\rightleftharpoons \text{glucosamine 6 phosphate}+\text{acetate}
    This reaction is crucial for amino-sugar metabolism and recycling pathways .
  • Biosynthesis: It can be synthesized from N-acetyl-D-glucosamine through the action of the enzyme N-acetyl-D-glucosamine kinase, which adds a phosphate group to the sugar .
  • Interconversion: N-Acetyl-D-glucosamine 6-phosphate can also be converted back to glucosamine 6-phosphate, further participating in metabolic pathways essential for cellular function .

N-Acetyl-D-glucosamine 6-phosphate is involved in key biological processes, particularly in the metabolism of amino sugars. It plays a significant role in:

  • Peptidoglycan Recycling: In bacteria, it is integral to the recycling of peptidoglycan, which is essential for cell wall integrity and growth.
  • Glycolysis Pathway: The product of its deacetylation, glucosamine 6-phosphate, can enter glycolysis, contributing to energy production and metabolic regulation .
  • Disease Association: In humans, alterations in the metabolism of N-acetyl-D-glucosamine 6-phosphate are linked to metabolic disorders such as Salla disease, highlighting its importance in human health .

The synthesis of N-acetyl-D-glucosamine 6-phosphate can be achieved through various methods:

  • Enzymatic Synthesis: The most common method involves using N-acetyl-D-glucosamine kinase to phosphorylate N-acetyl-D-glucosamine.
  • Chemical Synthesis: Chemical methods may involve the acetylation of glucosamine followed by phosphorylation using phosphoric acid or phosphate donors under controlled conditions.

These methods allow for the production of this compound in both laboratory and industrial settings .

N-Acetyl-D-glucosamine 6-phosphate has several applications:

  • Biotechnology: Used in studies related to bacterial cell wall synthesis and metabolism.
  • Pharmaceutical Research: Potential target for drug development against pathogens like Mycobacterium tuberculosis, where manipulation of its metabolic pathways could inhibit bacterial growth .
  • Nutraceuticals: Investigated for its potential health benefits related to joint health and inflammation due to its role in glycosaminoglycan synthesis.

Research indicates that N-acetyl-D-glucosamine 6-phosphate interacts with various enzymes and metabolic pathways:

  • NagA Enzyme Interaction: As mentioned earlier, it interacts directly with the NagA enzyme, which catalyzes its deacetylation. This interaction is crucial for regulating amino-sugar metabolism .
  • Regulatory Roles: It acts as an allosteric regulator within metabolic pathways, influencing the activity of enzymes involved in glycolysis and peptidoglycan recycling .

Several compounds are structurally or functionally similar to N-acetyl-D-glucosamine 6-phosphate:

Compound NameStructure/FunctionUnique Features
D-GlucosamineAn amino sugar precursor without acetyl groupDirectly involved in chitin biosynthesis
Glucosamine 6-PhosphatePhosphorylated form of D-glucosamineKey intermediate in glycolysis
N-Acetyl-D-mannosamineStructural isomer with different sugar backbonePlays roles in glycoprotein synthesis
N-Acetyl-D-galactosamineSimilar acetylated amino sugarInvolved in glycosaminoglycan synthesis

N-Acetyl-D-glucosamine 6-phosphate's unique feature lies in its specific phosphorylation at the sixth carbon position and its involvement in both bacterial and human metabolic pathways, making it critical for understanding various biological processes and potential therapeutic targets .

NagC Repressor-DNA Binding Dynamics

The NagC repressor, a central transcriptional regulator in E. coli, directly binds to operator sequences upstream of target genes to control their expression in response to intracellular GlcNAc6P levels. Structural and functional studies have revealed that NagC recognizes multiple operator sites with distinct sequence features, enabling nuanced regulatory outcomes.

Operator Recognition and Binding Specificity

NagC binds to four operator sites in E. coli: two in the intergenic region between nagE and nagB (overlapping the divergent promoters of these genes) and two upstream of the manXYZ operon [1]. Although these operators lack strict sequence consensus, they share a palindromic structure with conserved adenine-thymine (A-T) base pairs at positions −5 and −6 relative to the center of symmetry [1] [2]. Mutagenesis experiments demonstrate that substitutions at these positions significantly reduce NagC binding affinity, underscoring their critical role in recognition [1].

A notable feature of NagC-DNA interactions is the existence of "super-operators," which exhibit enhanced binding affinity due to the presence of guanine-cytosine (G-C) or cytosine-guanine (C-G) base pairs at positions ±11 [1]. These high-affinity sites stabilize DNA looping between NagC dimers, facilitating repression of the nagE promoter even under low repressor concentrations [1]. Electrophoretic mobility shift assays (EMSAs) confirm that super-operators form more stable complexes with NagC, as evidenced by reduced migration rates of protein-DNA complexes in native polyacrylamide gels [3].

Structural Determinants of NagC-DNA Interactions

The DNA-binding domain of NagC contains a helix-turn-helix (HTH) motif common to many bacterial repressors. However, specificity for operator sequences is primarily mediated by a linker region adjacent to the HTH domain [2]. Substitution of two arginine residues in this linker alters minor groove interactions, enabling NagC to recognize A-T base pairs at positions ±11 and repress non-cognate targets such as the mlc operon [2]. This plasticity suggests that NagC’s regulatory repertoire can expand under evolutionary pressure, driven by minor structural adaptations.

Table 1: Key Features of NagC Operator Sites

Operator LocationConsensus Sequence (5’→3’)Critical Base PairsBinding Affinity
nagE promoterAT-rich palindrome−5, −6 (A-T)Moderate
nagB promoterAT-rich palindrome−5, −6 (A-T)Moderate
manXYZ operonGC-rich palindrome±11 (G-C/C-G)High (super-operator)

Operon-Level Coordination of Amino Sugar Metabolism

The nagE-nagBACD operon and manXYZ operon form a tightly regulated network that integrates GlcNAc6P sensing with metabolic flux control. NagC-mediated repression and derepression ensure that amino sugar catabolism aligns with cellular demand and substrate availability.

The nagE-nagBACD Operon

This operon encodes proteins essential for GlcNAc uptake and processing:

  • NagE: A phosphotransferase system (PTS) transporter responsible for GlcNAc import and phosphorylation to GlcNAc6P [4].
  • NagB: Glucosamine-6-phosphate deaminase, which converts glucosamine-6-phosphate (GlcN6P) to fructose-6-phosphate [4].
  • NagA: N-Acetylglucosamine-6-phosphate deacetylase, which hydrolyzes GlcNAc6P to glucosamine-6-phosphate (GlcN6P) [4].

NagC represses the nagE and nagB promoters by binding to operator sites overlapping their transcription start sites [1]. GlcNAc6P acts as an inducer by binding to NagC, triggering a conformational change that reduces its DNA affinity and derepresses the operon [4]. This autoregulatory loop ensures that GlcNAc6P levels directly modulate the expression of its own metabolic machinery.

Cross-Regulation with the manXYZ Operon

NagC also represses the manXYZ operon, which encodes a mannose-specific PTS transporter [1]. This operon’s super-operator sites enable NagC to prioritize repression of manXYZ over nagE-nagBACD under low GlcNAc6P conditions. However, when GlcNAc6P accumulates, NagC dissociates from both operons, allowing simultaneous induction of amino sugar and mannose uptake systems.

Table 2: Gene Products of the nagE-nagBACD Operon

GeneProtein FunctionMetabolic Role
nagEGlcNAc-specific PTS transporterSubstrate import and phosphorylation
nagBGlcN6P deaminaseAmino sugar catabolism
nagAGlcNAc6P deacetylaseGlcNAc6P → GlcN6P conversion
nagCTranscriptional repressorOperon regulation
nagDPutative regulatory RNAPost-transcriptional control

Allosteric Integration of Metabolic and Genetic Regulation

GlcNAc6P’s dual role as a genetic inducer and enzymatic activator creates a feedforward loop that optimizes metabolic efficiency. In addition to derepressing the nagE-nagBACD operon, GlcNAc6P allosterically activates NagB, increasing its catalytic activity by stabilizing the enzyme’s active conformation [4]. This coupling ensures that NagB expression and function are synchronized, preventing the accumulation of toxic intermediates like GlcN6P.

Physical Description

Solid

XLogP3

-4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

301.05626809 g/mol

Monoisotopic Mass

301.05626809 g/mol

Heavy Atom Count

19

Wikipedia

N-acetyl-D-glucosamine-6-phosphate
N-acetyl-D-glucosamine 6-phosphate

Dates

Modify: 2024-04-14

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